molecular formula C17H18N2O6 B11941950 3,4,5-trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide CAS No. 201415-55-6

3,4,5-trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide

Cat. No.: B11941950
CAS No.: 201415-55-6
M. Wt: 346.3 g/mol
InChI Key: VSPBAIONAJQJIS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide is an organic compound with the molecular formula C17H18N2O6 and a molecular weight of 346.343 g/mol . This compound is characterized by the presence of three methoxy groups attached to a benzene ring and a nitrophenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methyl-6-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,5-Trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological activity.

Properties

CAS No.

201415-55-6

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-methyl-6-nitrophenyl)benzamide

InChI

InChI=1S/C17H18N2O6/c1-10-6-5-7-12(19(21)22)15(10)18-17(20)11-8-13(23-2)16(25-4)14(9-11)24-3/h5-9H,1-4H3,(H,18,20)

InChI Key

VSPBAIONAJQJIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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